![molecular formula C5H9NO4 B157727 3-Aminopentanedioic acid CAS No. 1948-48-7](/img/structure/B157727.png)
3-Aminopentanedioic acid
Overview
Description
3-Aminopentanedioic acid, also known as Isoglutamic acid, is a 1,5-dicarboxylic acid compound having a 3-amino substituent . It has been isolated from the extracts of the algae, Chondria armata .
Synthesis Analysis
The synthesis of this compound involves enzymatic reactions. In a glass vial with a screw cap, a solution of ester in phosphate buffer is prepared. The desired enzyme is added and the mixture is stirred at room temperature under orbital shaking. The reaction is monitored at set time intervals with chiral HPLC .
Molecular Structure Analysis
The molecular formula of this compound is C5H9NO4 . The molecular weight is 147.13 g/mol .
Chemical Reactions Analysis
The chemical reactions involving this compound are monitored at set time intervals with chiral HPLC. The substrate conversion and the enantiomeric excess of unreacted esters are evaluated .
Physical And Chemical Properties Analysis
The melting point of this compound is 233 °C (decomp), and the predicted boiling point is 329.8±32.0 °C . The predicted density is 1.409±0.06 g/cm3 . The storage temperature should be sealed in dry, room temperature .
Scientific Research Applications
Synthesis of Novel Amino Acid Units in Natural Products
- 3-Aminopentanedioic acid derivatives, such as 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), have been synthesized for use in the structural revision of natural products like perthamides. This synthesis aids in understanding the configuration and structure of complex natural molecules (Sepe et al., 2010).
Development of Analogues of Neurotransmitters
- Derivatives of this compound, resembling the structure of γ-aminobutyric acid (GABA), have been synthesized and incorporated into peptides. This research is significant in the study of neurotransmitters and could have implications for understanding brain chemistry and potential therapeutic applications (Pätzel et al., 2004).
Biofuel Production
- This compound derivatives are explored in the context of biofuel production. Specifically, pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, derived from amino acid substrates, have potential as biofuels. Metabolic engineering of microorganisms for the production of these isomers is a key area of research (Cann & Liao, 2009).
Atmospheric Aerosol Characterization
- The study of atmospheric aerosols has identified novel dicarboxylic acids and related compounds, including derivatives of this compound. These studies are crucial for understanding the composition of aerosols and their impact on the environment and air quality (Kubátová et al., 2000).
Radiation Dosimetry
- L-Glutamic acid (2-aminopentanedioic acid) has been proposed as a gamma dosimeter due to its ability to form stable free radicals when exposed to ionizing radiation. This application is significant for industrial and research purposes in dosimetry (Meléndez-López et al., 2017).
Plant Immunity Studies
- Research involving 3-pentanol, a derivative of this compound, has shown that it can induce plant systemic resistance against bacterial pathogens. This finding is important for agricultural science and plant biology (Song, Choi, & Ryu, 2015).
Solubility Studies for Chemical Synthesis
- The solubility of derivatives of this compound in various solvents has been measured, which is crucial for chemical synthesis and industrial applications (Yang & Wang, 2011).
Mechanism of Action
Target of Action
3-Aminopentanedioic acid, also known as β-Glutamic acid, is a β amino acid . It is a naturally occurring amino acid and is non-essential, meaning it can be synthesized by the body
Mode of Action
The specific mode of action of this compound is not clearly defined in the search results. As an amino acid, it likely participates in protein synthesis and other biochemical reactions within the body. It may also serve as a precursor for the synthesis of important compounds such as biogenic amines, plant hormones, and fluorophores .
Biochemical Pathways
It may also play a role in the synthesis of other bioactive compounds .
Pharmacokinetics
As an amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
It may also influence the synthesis of other bioactive compounds .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and activity .
properties
IUPAC Name |
3-aminopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIPMIXTXKYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173130 | |
Record name | 3-Aminoglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1948-48-7 | |
Record name | 3-Aminopentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1948-48-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminoglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOPENTANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG5X9C3DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.